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Compound of Interest

Compound Name: TAT-P110

Cat. No.: B15603523 Get Quote

Application Notes: Synthesis and Purification of
TAT-P110 Peptide
Introduction

The TAT-P110 peptide is a rationally designed, cell-permeable peptide inhibitor that selectively

targets the interaction between Dynamin-related protein 1 (Drp1) and Fission 1 (Fis1).[1][2]

Excessive mitochondrial fission, mediated by the Drp1-Fis1 interaction, is implicated in the

pathology of numerous neurodegenerative diseases and ischemic injuries.[1][3] TAT-P110 is a

conjugate of a seven-amino-acid peptide from Drp1 (P110: DLLPRGS) and the cell-penetrating

peptide derived from the HIV-1 trans-activator of transcription (TAT: YGRKKRRQRRR), often

linked by a glycine spacer.[2][4] By inhibiting aberrant mitochondrial fission, P110 has

demonstrated neuroprotective effects, reducing mitochondrial fragmentation, reactive oxygen

species (ROS) production, and subsequent cell death in preclinical models.[1][5]

These application notes provide a comprehensive guide for the chemical synthesis,

purification, and characterization of the TAT-P110 peptide, intended for researchers, scientists,

and professionals in drug development.

Quantitative Data Summary
The key quantitative data for the TAT-P110 peptide are summarized in the table below for easy

reference.
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Parameter Value Reference

Full Sequence

H-Tyr-Gly-Arg-Lys-Lys-Arg-

Arg-Gln-Arg-Arg-Arg-Gly-Gly-

Asp-Leu-Leu-Pro-Arg-Gly-Ser-

NH2

[5]

Sequence Shortening
YGRKKRRQRRRGGDLLPRG

S
[6]

Molecular Weight (Avg.) ~2411.8 g/mol [5]

Typical Purity (Post-HPLC) >95% [1][7]

Form Lyophilized white powder [5]

Counter-ion Trifluoroacetic acid (TFA) [5]

Storage Conditions
Store lyophilized peptide at

-20°C or below.
[5][6]

Experimental Protocols
The synthesis of TAT-P110 is most effectively achieved using Fmoc-based Solid-Phase

Peptide Synthesis (SPPS).[8][9] This methodology allows for the stepwise addition of amino

acids to a growing peptide chain anchored to an insoluble resin support.[10][11]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
TAT-P110
This protocol outlines the manual synthesis of TAT-P110 on a Rink Amide resin, which yields a

C-terminally amidated peptide upon cleavage.

Materials and Reagents:

Rink Amide MBHA resin

Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, etc.)

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.novoprolabs.com/p/p110-319085.html
https://www.medchemexpress.com/tat-p110.html
https://www.novoprolabs.com/p/p110-319085.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3619809/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Tat_Binding_Peptide_Tat_BP.pdf
https://www.novoprolabs.com/p/p110-319085.html
https://www.novoprolabs.com/p/p110-319085.html
https://www.novoprolabs.com/p/p110-319085.html
https://www.medchemexpress.com/tat-p110.html
https://www.benchchem.com/product/b15603523?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10773907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3564544/
https://en.wikipedia.org/wiki/Solid-phase_synthesis
https://www.bachem.com/articles/peptides/solid-phase-peptide-synthesis-explained/
https://www.benchchem.com/product/b15603523?utm_src=pdf-body
https://www.benchchem.com/product/b15603523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deprotection Solution: 20% Piperidine in DMF

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator: DIPEA (N,N-Diisopropylethylamine)

Inert gas (Nitrogen or Argon)

Peptide synthesis vessel with a fritted disc

Methodology:

Resin Preparation:

Place the Rink Amide resin in the synthesis vessel.

Swell the resin by washing with DMF (3x) and then DCM (3x), agitating for 5-10 minutes

for each wash.

First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20%

piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution

for 15 minutes.

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of

piperidine.

Amino Acid Activation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 eq. relative to

resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the

mixture to pre-activate for 5 minutes.

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the

mixture with nitrogen bubbling for 2 hours at room temperature.

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
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Subsequent Amino Acid Cycles:

Repeat the Fmoc deprotection, washing, activation, and coupling steps for each

subsequent amino acid in the sequence (Gly, Arg(Pbf), Pro, etc.) from the C-terminus to

the N-terminus.

Monitoring: A ninhydrin test can be performed after each coupling step to ensure the

reaction has gone to completion (a negative result indicates a successful coupling).

Final Deprotection:

After the final amino acid (Tyr(tBu)) has been coupled, perform a final Fmoc deprotection

step as described above to reveal the N-terminal amine.

Wash the resin thoroughly with DMF (5x) followed by DCM (5x) and dry the peptide-resin

under vacuum.

Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the

simultaneous removal of acid-labile side-chain protecting groups.

Materials and Reagents:

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.)

Cold diethyl ether

Centrifuge and centrifuge tubes

Methodology:

Cleavage Reaction:

Place the dried peptide-resin in a reaction vessel.

Add the freshly prepared cleavage cocktail to the resin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agitate the mixture at room temperature for 2-3 hours.

Peptide Precipitation:

Filter the resin and collect the filtrate, which contains the cleaved peptide.

Precipitate the crude peptide by adding the filtrate dropwise into a 50-fold excess of ice-

cold diethyl ether.

Allow the peptide to fully precipitate at -20°C for at least 30 minutes.

Peptide Collection:

Pellet the white precipitate by centrifugation (e.g., 3000 x g for 10 minutes).

Carefully decant and discard the diethyl ether.

Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.

Drying:

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain

a white powder.

Protocol 3: Purification by Reverse-Phase HPLC (RP-
HPLC)
The crude peptide is purified using preparative RP-HPLC to isolate the full-length product from

truncated sequences and other impurities.[1][12]

Materials and Equipment:

Preparative RP-HPLC system with a C18 column

Mobile Phase A: 0.1% TFA in deionized water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer (freeze-dryer)
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Methodology:

Sample Preparation: Dissolve the crude peptide powder in a minimal amount of Mobile

Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.

Centrifuge to remove any insoluble material.

Purification Run:

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

Inject the dissolved crude peptide onto the column.

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60

minutes) at an appropriate flow rate.[7]

Monitor the elution profile by measuring absorbance at 220 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peptide peak.

Solvent Removal: Combine the fractions containing the pure peptide. Remove the

acetonitrile by rotary evaporation.

Lyophilization: Freeze the remaining aqueous solution and lyophilize it to obtain the purified

TAT-P110 peptide as a fluffy, white, TFA salt.

Protocol 4: Quality Control and Characterization
The purity and identity of the final product must be confirmed.[1][8]

Analytical RP-HPLC:

Inject a small amount of the purified peptide onto an analytical C18 column.

Run a fast gradient (e.g., 5% to 95% acetonitrile in 30 minutes).

Purity is determined by integrating the area of the main peak relative to the total peak area

at 220 nm. The desired purity is typically >95%.

Mass Spectrometry (MS):
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Analyze the purified peptide using MALDI-TOF or ESI-MS to confirm its molecular weight.

The observed mass should match the calculated theoretical mass of the TAT-P110
sequence.

Diagrams: Signaling Pathway and Experimental
Workflow
Visual representations of the TAT-P110 mechanism and the synthesis process aid in

understanding the complex relationships and procedures.
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Caption: Drp1-mediated mitochondrial fission pathway and its inhibition by TAT-P110.
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Caption: Workflow for the synthesis and purification of the TAT-P110 peptide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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